BenchChemオンラインストアへようこそ!

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide

Medicinal chemistry Physicochemical profiling CNS drug design

This 3-fluorophenyl piperazine-1-carboxamide (CAS 946231-73-8) delivers a critical meta-fluoro reference point for rigorous fluoro-positional SAR scanning. With a computed clogP of 2.12 and TPSA of 80.95 Ų, this isomer provides reduced lipophilicity versus the 4-fluoro analog (CAS 946249-40-7), enabling exploration of ADME/Tox improvements without de novo synthesis. Procure this compound alongside the 2-fluoro (CAS 946372-57-2) and 4-fluoro isomers to benchmark computational docking predictions, or pair it with the 3-chloro analog (CAS 946249-36-1) for halogen deconvolution studies. Secure the least-characterized member of this series to maximize your novel IP generation potential.

Molecular Formula C18H22FN5O2
Molecular Weight 359.405
CAS No. 946231-73-8
Cat. No. B2599550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide
CAS946231-73-8
Molecular FormulaC18H22FN5O2
Molecular Weight359.405
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F)C
InChIInChI=1S/C18H22FN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-7-9-24(10-8-23)18(25)22-15-6-4-5-14(19)11-15/h4-6,11-12H,3,7-10H2,1-2H3,(H,22,25)
InChIKeyBTZQDWBRWYGOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide (CAS 946231-73-8): Compound Class and Procurement Baseline


4-(6-Ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide (CAS 946231-73-8) is a synthetic piperazine-1-carboxamide derivative featuring a 6-ethoxy-2-methylpyrimidin-4-yl core coupled via a carboxamide linkage to a 3-fluorophenyl substituent . With molecular formula C₁₈H₂₂FN₅O₂ and molecular weight 359.405 g/mol, this compound belongs to a commercially available series of arylpiperazine carboxamides that differ solely in the substitution pattern on the terminal phenyl ring . The compound is cataloged in the ZINC database (ZINC6380071) and is offered by multiple screening compound vendors as a research-grade small molecule for target identification and lead discovery campaigns [1].

Why 4-(6-Ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide Cannot Be Interchanged with Its 2-Fluoro or 4-Fluoro Isomers


Within the 6-ethoxy-2-methylpyrimidin-4-yl piperazine-1-carboxamide series, the position of the fluorine atom on the terminal phenyl ring (ortho, meta, or para) is not a silent structural variation. The 3-fluorophenyl (meta-fluoro) substitution in CAS 946231-73-8 produces a computed topological polar surface area (TPSA) of 80.95 Ų and a clogP of 2.12, which differ measurably from the 4-fluorophenyl isomer (CAS 946249-40-7; TPSA 70.6 Ų, XLogP3 2.5) [1][2]. These differences in polarity and lipophilicity can alter membrane permeability, blood-brain barrier penetration potential, and CYP450 metabolic handling in ways that make generic substitution across fluoro-positional isomers scientifically unsound without experimental validation . Furthermore, meta-fluorine substitution alters the electron density distribution on the phenyl ring differently than para-fluorine, potentially affecting π-stacking interactions and hydrogen bond acceptor geometry with biological targets [3].

Quantitative Differentiation Evidence for 4-(6-Ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide (946231-73-8)


TPSA Advantage: 14% Higher Polar Surface Area Versus the 4-Fluorophenyl Isomer

The 3-fluorophenyl substitution in CAS 946231-73-8 yields a computed topological polar surface area (TPSA) of 80.95 Ų, compared to 70.6 Ų for the 4-fluorophenyl isomer (CAS 946249-40-7) [1][2]. This represents a +10.35 Ų (+14.7%) increase in polar surface area. For CNS-targeted screening programs, TPSA values below 90 Ų are generally associated with favorable blood-brain barrier penetration, while values below 60–70 Ų are often correlated with optimal oral absorption [3]. The intermediate TPSA of the 3-fluoro isomer may offer a differentiated balance between CNS penetration and aqueous solubility compared to the more lipophilic 4-fluoro analog.

Medicinal chemistry Physicochemical profiling CNS drug design

Reduced Lipophilicity: clogP of 2.12 Versus XLogP3 2.5 for the 4-Fluorophenyl Analog

The target compound (CAS 946231-73-8) has a computed clogP of 2.12, while the 4-fluorophenyl positional isomer (CAS 946249-40-7) has a reported XLogP3 of 2.5 [1][2]. Although these values derive from different computational algorithms (clogP vs. XLogP3), the directional difference of approximately 0.38 log units indicates that the meta-fluoro arrangement reduces overall lipophilicity compared to the para-fluoro arrangement. In lead optimization, a logP reduction of ~0.4 units can translate to measurably lower phospholipidosis risk, reduced CYP promiscuity, and improved developability profiles [3]. This makes the 3-fluoro isomer a strategically important comparator or starting point when screening campaigns reveal that the 4-fluoro lead series suffers from excessive lipophilicity-driven off-target effects.

ADME optimization Lipophilicity Lead selection

Meta-Fluorine Substitution: Differentiated Electron-Withdrawing Profile Versus Para- and Ortho-Fluoro Analogs

The 3-fluorophenyl group in CAS 946231-73-8 places the fluorine substituent at the meta position relative to the carboxamide nitrogen attachment point. At this position, fluorine exerts a –I (inductive) electron-withdrawing effect without the +M (mesomeric) resonance donation that occurs when fluorine is at the para position [1]. This electronic difference means the 3-fluorophenyl ring has a distinct electrostatic potential surface compared to the 4-fluorophenyl ring. In piperazine-1-carboxamide series developed as nonsteroidal androgen receptor antagonists, para-fluorophenyl substitution (as in YM-92088) was associated with IC₅₀ values of 0.47 μM, while meta-substituted analogs in the same series exhibited different potency profiles, demonstrating that fluoro-positional isomerism is a critical determinant of target engagement [2]. The 3-fluoro substitution pattern may therefore engage hydrogen bond acceptor sites and π-cation interactions in protein binding pockets with geometry distinct from the 4-fluoro isomer [3].

Structure-activity relationship Fluorine chemistry Medicinal chemistry

Halogen Differentiation: 3-Fluorophenyl Versus 3-Chlorophenyl Analog for Target Engagement Selectivity

The closest halogen-substituted analog to CAS 946231-73-8 at the same meta position is N-(3-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946249-36-1), which replaces the fluorine atom with chlorine . This substitution increases molecular weight from 359.405 to 375.86 g/mol (+16.46 Da) and introduces a larger van der Waals radius (Cl: 1.75 Å vs. F: 1.47 Å) with different electronegativity (Cl: 3.16 vs. F: 3.98 on the Pauling scale). Fluorine's stronger electronegativity and smaller size make it a weaker hydrogen bond acceptor but a stronger modulator of adjacent C–H bond acidity compared to chlorine [1]. In fragment-based and HTS screening cascades, fluoro-to-chloro SAR pairs at the same ring position are routinely used to distinguish between steric-driven and electronic-driven target engagement, making the 3-fluoro compound an essential complement to the 3-chloro analog for probing binding site topology [2].

Halogen bonding Selectivity screening Medicinal chemistry

Hydrogen Bond Donor/Acceptor Profile: 2 HBD / 7 HBA Configuration for Targeted Library Design

CAS 946231-73-8 possesses 2 hydrogen bond donors (HBD) and 7 hydrogen bond acceptors (HBA), as computed from its molecular structure [1]. This HBD/HBA ratio of 0.29 places the compound in a physicochemical space consistent with Rule of Five compliance (MW 359.405 < 500; clogP 2.12 < 5; HBD 2 < 5; HBA 7 < 10) [1]. The single carboxamide N–H donor and the pyrimidine ring nitrogens provide a defined hydrogen bonding vector pattern that differs from the 4-fluorophenyl isomer, where the para-fluorine can participate as a weak H-bond acceptor in a geometrically distinct orientation [2]. For fragment-growing and scaffold-hopping campaigns, the precise HBD/HBA geometry of the 3-fluoro isomer may enable binding modes not accessible to the 2-fluoro or 4-fluoro congeners, particularly in protein pockets where the fluorophenyl ring orientation is constrained by adjacent residues [3].

Fragment-based drug design H-bond interactions Library enumeration

Optimal Research and Procurement Scenarios for 4-(6-Ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide (946231-73-8)


Lead Optimization: Replacing a 4-Fluorophenyl Lead with the 3-Fluoro Isomer to Reduce Lipophilicity While Retaining the Core Scaffold

When a medicinal chemistry program has identified a 4-fluorophenyl piperazine-1-carboxamide hit or lead but encounters lipophilicity-driven issues (e.g., high logD, CYP inhibition, or phospholipidosis risk), CAS 946231-73-8 provides a direct meta-fluoro replacement with a computed clogP reduction of approximately 0.38 log units versus the para-fluoro analog [1]. This compound can be procured as a single-isomer comparator to experimentally verify whether the TPSA increase (+10.35 Ų) and logP decrease translate into improved solubility, reduced off-target pharmacology, or altered CYP metabolic profiles without requiring de novo synthesis [2].

SAR-by-Catalog: Building a Fluoro-Positional Scan Matrix Around a Pyrimidine-Piperazine Core

For targets where the fluorophenyl ring makes critical contacts with the protein binding site, a complete positional scan (ortho, meta, para) is essential to map the fluorine interaction geometry. CAS 946231-73-8 (3-fluoro) fills the meta position in a commercially available triad alongside CAS 946372-57-2 (2-fluoro) and CAS 946249-40-7 (4-fluoro) [1]. Procurement of all three isomers enables a rigorous SAR analysis of fluorine position effects on potency and selectivity without synthetic investment, accelerating hit-to-lead timelines [2]. Given that the 3-fluoro isomer is the least characterized of the three in the public literature, its inclusion provides the greatest potential for novel IP generation [3].

Halogen Pair Screening: Fluorine/Chlorine SAR at the Meta Position of the Phenyl Ring

CAS 946231-73-8 (3-fluorophenyl) and CAS 946249-36-1 (3-chlorophenyl) form a matched halogen pair at the meta position of the terminal phenyl ring, differing only in the identity of the halogen atom [1]. Parallel procurement and screening of both compounds against the same target panel enables deconvolution of steric versus electronic contributions to binding affinity. A significant potency shift between the fluoro and chloro analogs implicates halogen size/volume effects, while similar potency despite the electronegativity difference (F: 3.98 vs. Cl: 3.16) suggests steric dominance in the binding interaction [2]. This dual-compound strategy is a standard medicinal chemistry triage approach applicable to any target class [3].

Computational Chemistry Validation: Docking and MD Simulation Benchmarking with Experimentally Accessible Isomers

The fluoro-positional isomer series (2-F, 3-F, 4-F) provides an ideal test set for validating computational predictions of binding poses, since the three isomers are chemically near-identical but spatially distinct. CAS 946231-73-8 serves as the meta-fluoro reference point in such benchmarking studies [1]. If computational docking or free energy perturbation (FEP) calculations correctly rank-order the binding affinities of the three fluoro isomers against a given target, confidence in the computational model is strengthened for virtual screening applications. The commercial availability of all three isomers at research-grade purity (typically ≥95%) facilitates rapid experimental validation of in silico predictions [2].

Quote Request

Request a Quote for 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.